

# In-Depth Technical Guide to the Physicochemical Properties of H-3-Pal-OH

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## Compound of Interest

Compound Name: H-3-Pal-OH

Cat. No.: B1345946

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## Introduction

**H-3-Pal-OH**, chemically known as (2R)-2-amino-3-(pyridin-3-yl)propanoic acid, is a synthetic amino acid derivative. Its structure, incorporating a pyridine ring, imparts unique chemical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of **H-3-Pal-OH**, outlines detailed experimental protocols for their determination, and explores its potential biological significance.

## Physicochemical Properties

The fundamental physicochemical characteristics of **H-3-Pal-OH** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in research and development.

Property	Value	Source
IUPAC Name	(2R)-2-amino-3-pyridin-3-ylpropanoic acid	PubChem
Synonyms	3-(3-Pyridyl)-D-alanine, H-D-3-Pal-OH	PubChem
CAS Number	70702-47-5	PubChem
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	MedChemExpress[1]
Molecular Weight	166.18 g/mol	MedChemExpress[1]
Appearance	Solid	MedChemExpress[1]
Color	White to light yellow	MedChemExpress[1]
Solubility in Water	100 mg/mL (601.76 mM); requires ultrasonic treatment	MedChemExpress[1]
Computed XLogP3-AA	-2.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem

Note: Experimental pKa and logP values for **H-3-Pal-OH** are not readily available in public literature. The XLogP3-AA is a computationally predicted value.

## Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

### Determination of pKa by Potentiometric Titration

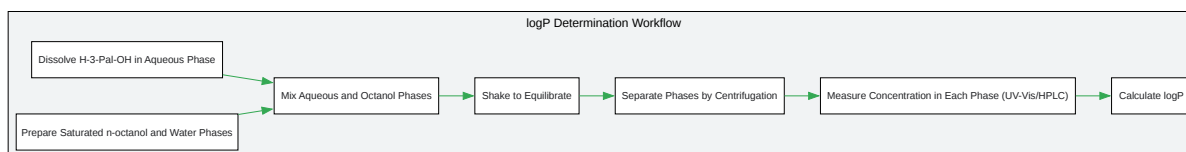
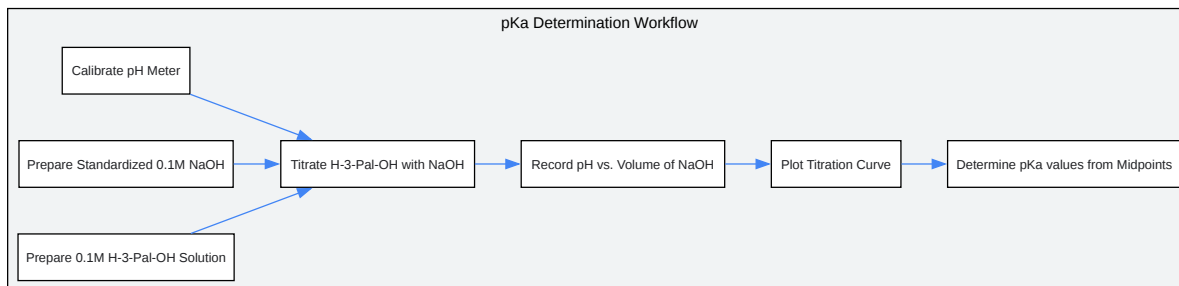
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological

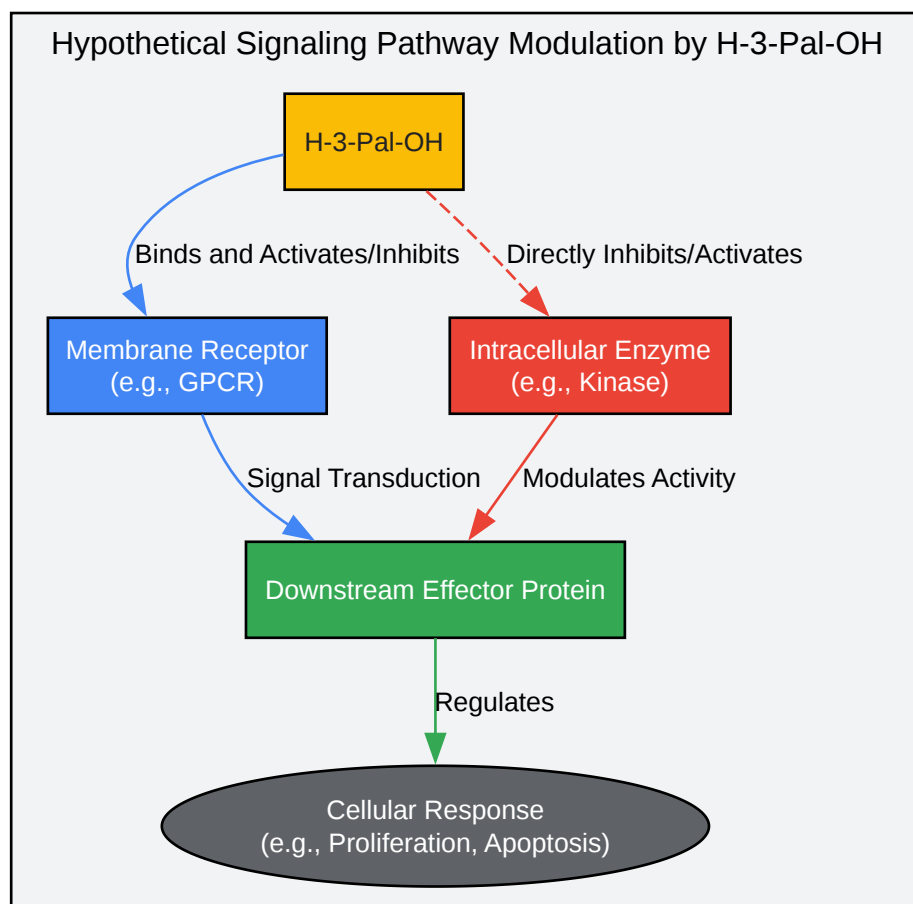
activity.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Methodology:

- **Solution Preparation:** Prepare a 0.1 M solution of **H-3-Pal-OH** in deionized water. Prepare a standardized 0.1 M solution of NaOH.
- **Titration Setup:** Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place a known volume (e.g., 20 mL) of the **H-3-Pal-OH** solution in a beaker with a magnetic stirrer.
- **Titration Process:** Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.
- **Data Analysis:** Plot the pH values against the equivalents of NaOH added. The pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point. The pKa of the amino group (pKa2) is the pH at the second half-equivalence point. The pKa of the pyridine nitrogen can also be determined from the titration curve.





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## References

- 1. medchemexpress.com [medchemexpress.com]
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